molecular formula C24H51O4P B12094046 Triisooctyl phosphate CAS No. 66375-00-6

Triisooctyl phosphate

Cat. No.: B12094046
CAS No.: 66375-00-6
M. Wt: 434.6 g/mol
InChI Key: FSLSJTZWDATVTK-UHFFFAOYSA-N
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Description

Triisooctyl phosphate is an organophosphorus compound with the molecular formula C24H51O4P. It is a colorless to pale yellow liquid that is primarily used as a plasticizer and solvent. The compound is known for its excellent thermal stability and low volatility, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisooctyl phosphate can be synthesized through the esterification of phosphorus oxychloride with isooctyl alcohol. The reaction typically occurs under controlled conditions to ensure high yield and purity. One method involves the use of ultrasonic-assisted chlorine hydride gas removal, which enhances the reaction efficiency and reduces byproduct formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic synthesis. This method reduces the use of isooctyl alcohol and optimizes reaction temperature and time, resulting in higher yield and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Triisooctyl phosphate primarily undergoes esterification reactions. It can also participate in hydrolysis and transesterification reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Phosphorus oxychloride and isooctyl alcohol are common reagents.

    Hydrolysis: Water or aqueous solutions can hydrolyze this compound to produce phosphoric acid and isooctyl alcohol.

    Transesterification: Alcohols can react with this compound to form different esters.

Major Products

    Esterification: this compound

    Hydrolysis: Phosphoric acid and isooctyl alcohol

    Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Triisooctyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.

    Biology: Employed in the extraction and purification of biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.

    Industry: Utilized in the production of hydraulic fluids, lubricants, and flame retardants.

Mechanism of Action

The mechanism of action of triisooctyl phosphate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound’s stability and low volatility make it an effective plasticizer, enhancing the flexibility and durability of materials. In biological systems, it can act as a solvent, facilitating the extraction and purification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Triisobutyl phosphate
  • Tris(2-ethylhexyl) phosphate
  • Tris(2-butoxyethyl) phosphate

Uniqueness

Triisooctyl phosphate stands out due to its excellent thermal stability and low volatility, which are superior to many other organophosphorus compounds. These properties make it particularly suitable for high-temperature applications and long-term use in industrial settings .

Properties

CAS No.

66375-00-6

Molecular Formula

C24H51O4P

Molecular Weight

434.6 g/mol

IUPAC Name

tris(6-methylheptyl) phosphate

InChI

InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3

InChI Key

FSLSJTZWDATVTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

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